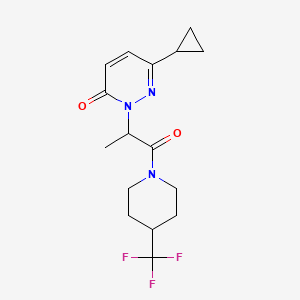

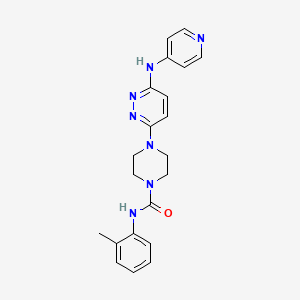

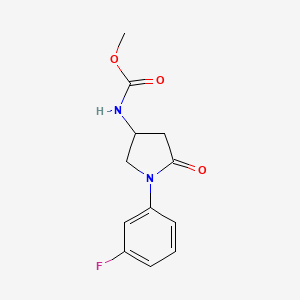

![molecular formula C13H13N3O3S B2374215 N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 921064-68-8](/img/structure/B2374215.png)

N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide” is a chemical compound with the molecular formula C14H12F3N3O3S and a molecular weight of 359.32. It is part of a unique series of oxadiazoles that have been synthesized and characterized for various applications .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity. Some derivatives outperformed the reference drug etoposide in terms of IC50 values against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Activities

Compounds incorporating the 1,3,4-oxadiazole moiety have shown promising antimicrobial and antioxidant properties. The antimicrobial activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives against bacteria like Staphylococcus aureus were significant, with some compounds demonstrating potent antioxidant activity as well (Karanth et al., 2019).

Anti-tubercular Activity

N-substituted derivatives of 1,3,4-oxadiazole have been studied for their in vitro antitubercular activities, with some showing promising results against Mycobacterium tuberculosis H37Rv, indicating their potential as lead molecules for further drug development without toxicity to normal cell lines (Nayak et al., 2016).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have also been evaluated for their corrosion inhibition properties, specifically for mild steel in sulfuric acid environments. Studies reveal that these compounds act as mixed-type inhibitors, showing significant efficiency in protecting the metal surface from corrosion, as indicated by various physical and electrochemical methods (Ammal et al., 2018).

Polymer Synthesis and Material Properties

Furthermore, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, showcasing good thermal stability and solubility in certain solvents. These polymers can be processed into thin, flexible films with desirable mechanical properties and exhibit potential for fluorescence applications (Sava et al., 2003).

Wirkmechanismus

Target of Action

The primary targets of the compound “N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” are currently unknown. The compound belongs to the class of oxadiazoles , which are known to interact with a wide range of biological targets.

Mode of Action

Oxadiazoles, in general, are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation of the target’s activity . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Oxadiazoles are known to affect a wide range of biochemical pathways depending on their specific targets

Eigenschaften

IUPAC Name |

N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-9(17)8-20-13-16-15-11(19-13)7-14-12(18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNWFIUENOSVMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

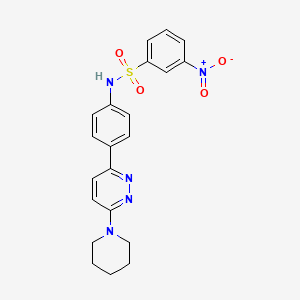

![4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2374137.png)

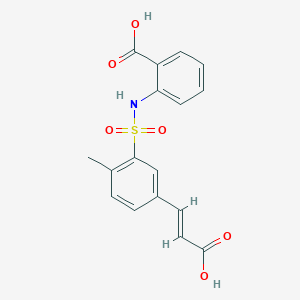

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)

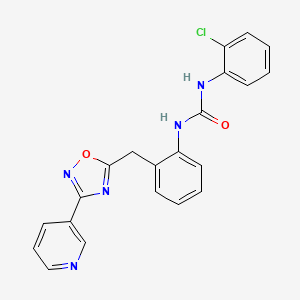

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2374152.png)

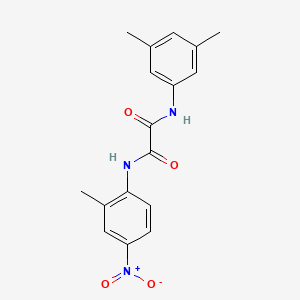

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2374154.png)